molecular formula C18H18F2N2O B5745076 1-(2-fluorobenzoyl)-4-(2-fluorobenzyl)piperazine

1-(2-fluorobenzoyl)-4-(2-fluorobenzyl)piperazine

Cat. No. B5745076
M. Wt: 316.3 g/mol
InChI Key: AASWQLBRYLBLDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-fluorobenzoyl)-4-(2-fluorobenzyl)piperazine (FBPP) is a chemical compound that has gained significant attention in the scientific research community due to its potential use as a pharmacological tool. FBPP belongs to the class of piperazine derivatives, which have been extensively studied for their potential therapeutic applications.

Mechanism of Action

1-(2-fluorobenzoyl)-4-(2-fluorobenzyl)piperazine acts as a partial agonist at the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. It has been shown to increase the activity of serotonin in the brain, which is known to have anxiolytic and antidepressant-like effects. 1-(2-fluorobenzoyl)-4-(2-fluorobenzyl)piperazine also acts as an antagonist at the dopamine D2 receptor, which is involved in the regulation of reward and pleasure. This dual mechanism of action may contribute to the anxiolytic and antidepressant-like effects of 1-(2-fluorobenzoyl)-4-(2-fluorobenzyl)piperazine.
Biochemical and Physiological Effects:
1-(2-fluorobenzoyl)-4-(2-fluorobenzyl)piperazine has been shown to have anxiolytic and antidepressant-like effects in animal models. It has also been shown to decrease the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress. 1-(2-fluorobenzoyl)-4-(2-fluorobenzyl)piperazine has also been shown to increase the activity of the parasympathetic nervous system, which is involved in the regulation of relaxation and rest.

Advantages and Limitations for Lab Experiments

1-(2-fluorobenzoyl)-4-(2-fluorobenzyl)piperazine has several advantages for use in lab experiments. It has a high affinity for the serotonin 5-HT1A receptor, which makes it a useful tool for studying the role of this receptor in anxiety and depression. 1-(2-fluorobenzoyl)-4-(2-fluorobenzyl)piperazine is also relatively easy to synthesize and purify, which makes it a cost-effective tool for research. However, 1-(2-fluorobenzoyl)-4-(2-fluorobenzyl)piperazine has some limitations for use in lab experiments. It has low selectivity for the serotonin 5-HT1A receptor, which may limit its usefulness as a pharmacological tool. 1-(2-fluorobenzoyl)-4-(2-fluorobenzyl)piperazine also has low solubility in water, which may limit its use in certain experimental settings.

Future Directions

1-(2-fluorobenzoyl)-4-(2-fluorobenzyl)piperazine has several potential future directions for research. One direction is to study the pharmacokinetics and pharmacodynamics of 1-(2-fluorobenzoyl)-4-(2-fluorobenzyl)piperazine in humans. This could help to determine the optimal dose and administration route for potential therapeutic applications. Another direction is to study the effects of 1-(2-fluorobenzoyl)-4-(2-fluorobenzyl)piperazine on other neurotransmitter systems, such as the noradrenergic and GABAergic systems. This could help to elucidate the mechanism of action of 1-(2-fluorobenzoyl)-4-(2-fluorobenzyl)piperazine and identify potential new therapeutic targets. Additionally, further studies could be conducted to determine the safety and toxicity of 1-(2-fluorobenzoyl)-4-(2-fluorobenzyl)piperazine in humans, which is necessary for any potential therapeutic application.
Conclusion:
In conclusion, 1-(2-fluorobenzoyl)-4-(2-fluorobenzyl)piperazine (1-(2-fluorobenzoyl)-4-(2-fluorobenzyl)piperazine) is a chemical compound that has potential therapeutic applications for the treatment of anxiety and depression. It has a high affinity for the serotonin 5-HT1A receptor and has been shown to have anxiolytic and antidepressant-like effects in animal models. 1-(2-fluorobenzoyl)-4-(2-fluorobenzyl)piperazine has several advantages for use in lab experiments, but also has some limitations. Future research directions for 1-(2-fluorobenzoyl)-4-(2-fluorobenzyl)piperazine include studying its pharmacokinetics and pharmacodynamics in humans, its effects on other neurotransmitter systems, and its safety and toxicity.

Synthesis Methods

1-(2-fluorobenzoyl)-4-(2-fluorobenzyl)piperazine can be synthesized using a simple two-step reaction. In the first step, 2-fluorobenzoyl chloride is reacted with piperazine in the presence of a base to yield 1-(2-fluorobenzoyl)piperazine. In the second step, 1-(2-fluorobenzoyl)piperazine is reacted with 2-fluorobenzyl chloride in the presence of a base to yield 1-(2-fluorobenzoyl)-4-(2-fluorobenzyl)piperazine (1-(2-fluorobenzoyl)-4-(2-fluorobenzyl)piperazine). The purity of the synthesized compound can be determined using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

1-(2-fluorobenzoyl)-4-(2-fluorobenzyl)piperazine has been extensively studied for its potential use as a pharmacological tool. It has been shown to have a high affinity for the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. 1-(2-fluorobenzoyl)-4-(2-fluorobenzyl)piperazine has also been shown to have anxiolytic and antidepressant-like effects in animal models. These findings suggest that 1-(2-fluorobenzoyl)-4-(2-fluorobenzyl)piperazine may have potential therapeutic applications for the treatment of anxiety and depression.

properties

IUPAC Name

(2-fluorophenyl)-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F2N2O/c19-16-7-3-1-5-14(16)13-21-9-11-22(12-10-21)18(23)15-6-2-4-8-17(15)20/h1-8H,9-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AASWQLBRYLBLDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2F)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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